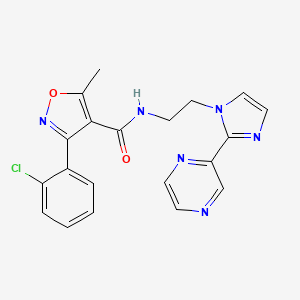
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AZD-1775 and is a selective inhibitor of the Wee1 kinase enzyme.
Mécanisme D'action
The mechanism of action of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves the selective inhibition of the Wee1 kinase enzyme. This enzyme is involved in the regulation of the cell cycle and is overexpressed in many cancer cells. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. The compound has also been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile in lab experiments include its selective inhibition of the Wee1 kinase enzyme, its potential applications in cancer treatment, and its minimal toxicity in normal cells. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile. These include further studies on its mechanisms of action, its potential applications in combination with other cancer treatments, and its potential applications in other fields such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for research purposes.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves several steps. The first step involves the reaction of 2,5-dioxoimidazolidine with 3-bromo-1-chloropropane to form 3-(2,5-dioxoimidazolidin-1-yl)propyl bromide. The second step involves the reaction of the intermediate product with N-Boc-3-aminopropanal to form 3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl N-Boc carbamate. The final step involves the deprotection of the intermediate product to form this compound.
Applications De Recherche Scientifique
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit the Wee1 kinase enzyme, which is involved in the regulation of the cell cycle. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.
Propriétés
IUPAC Name |
4-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOXWZNYUXHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2645209.png)
![N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2645210.png)
![N-cyclohexyl-2-[2-(1H-indol-3-yl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2645211.png)


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2645214.png)
![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2645215.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645224.png)


![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2645232.png)